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Introduction

Serrapeptase (EC 3.4.24.40), also known as serratiopeptidase or serralysin, is an extracellular

metalloprotease enzyme renowned for its potent anti-inflammatory, anti-edemic, analgesic, and

fibrinolytic properties.[1][2] This enzyme was first discovered in the late 1960s, isolated from

Serratia marcescens strain E-15, an enterobacterium found in the intestine of the silkworm,

Bombyx mori.[1][3][4] The enzyme plays a crucial role for the silkworm, enabling the emerging

moth to dissolve its protective cocoon.[4] Clinically, serrapeptase is widely used in surgery,

orthopedics, gynecology, and dentistry to manage pain and inflammation associated with

various conditions like arthritis, sinusitis, bronchitis, and carpal tunnel syndrome.[5][6]

This technical guide provides an in-depth overview of the discovery, biochemical properties,

and the detailed experimental protocols for the isolation, purification, and characterization of

serrapeptase from its native producer, Serratia marcescens.

Biochemical Profile and Characteristics
Serrapeptase is a zinc-containing metalloprotease belonging to the serralysin family.[1][5] Its

structure consists of a single polypeptide chain of 470 amino acids and is notably devoid of

sulfur-containing amino acids such as cysteine and methionine.[1][5] The enzyme's molecular

weight varies slightly depending on the producing strain and analytical method, generally
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ranging from 45 to 60 kDa.[1][2] For its proteolytic activity, the enzyme contains a zinc atom at

its active site, which is crucial for its function.[5][7]

The enzyme exhibits maximum catalytic activity under specific conditions and is known for its

stability across a range of pH values. This stability is a key attribute for its large-scale industrial

production and therapeutic applications.[1][5]

Table 1: Biochemical Properties of Serrapeptase from Serratia marcescens

Property Reported Value(s) Source Strain(s) Citation(s)

EC Number 3.4.24.40 E-15, General [1][5]

Molecular Weight 45-60 kDa General [1][2]

~51 kDa AD-W2 [3][5]

52 kDa Not Specified [6][8]

50-55 kDa Silkworm Pupa Isolate [9]

Optimal pH 9.0 General, AD-W2 [1][3][5]

8.0 Not Specified [10]

Optimal Temperature 40 °C General [1][5]

50 °C AD-W2 [3][5]

45 °C Not Specified [10]

35 °C Silkworm Pupa Isolate [9]

Inactivation Temp. 55 °C (in 15 min) General [1][5]

Kinetic Parameters
Vmax: 57,256

Units/mL
AD-W2 [3]

| | Km: 1.57 mg/mL (Casein) | AD-W2 |[3] |
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This section details the methodologies for the production, isolation, and characterization of

serrapeptase. The overall workflow involves microbial fermentation followed by a multi-step

purification process to isolate the enzyme from the culture medium.
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Workflow for Serrapeptase Isolation and Purification

Production Phase

Initial Isolation

Chromatographic Purification

Final Product

1. Fermentation of Serratia marcescens

2. Centrifugation
(Obtain Cell-Free Supernatant)

3. Ammonium Sulfate Precipitation
(30-80% Saturation)

4. Dialysis
(Remove Excess Salt)

5. Ion-Exchange Chromatography
(e.g., Mono Q, DEAE-Cellulose)

6. Gel Filtration Chromatography
(e.g., Sephadex G-75/G-100)

(Optional Polishing Step)

Purified Serrapeptase

If sufficient purity

Click to download full resolution via product page

Fig 1: A generalized workflow for the isolation and purification of serrapeptase.
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Microorganism and Culture Production
Strain Selection: Serratia marcescens strains are the primary producers. Potent strains

include E-15, originally isolated from silkworm intestines, and various soil isolates like AD-

W2.[3][5]

Inoculum Preparation: A loopful of a stock culture of S. marcescens is transferred to a sterile

broth (e.g., Tryptic Soy Broth) and incubated overnight at approximately 32°C.[8]

Fermentation: The inoculum is transferred to a larger production medium. A common

medium is Tryptone Soya Broth, though optimized media containing soybean meal (20 g/L),

casein (15 g/L), and various salts can enhance yield.[3][8]

Incubation Conditions: The culture is incubated for 24 to 60 hours at 30-32°C with constant

agitation (e.g., 200 RPM in a rotary shaker).[3][8] Maximum enzyme activity in the

extracellular medium is typically observed after 60 hours.[3]

Enzyme Isolation and Purification
Harvesting the Crude Enzyme: The fermented broth is centrifuged at high speed (e.g.,

10,000 rpm) for 20 minutes at 4°C. The resulting cell-free supernatant, which contains the

extracellular serrapeptase, is carefully collected.[8]

Ammonium Sulfate Precipitation: This step concentrates the protein from the supernatant.

Solid ammonium sulfate is slowly added to the cold supernatant with gentle stirring to

achieve a saturation of 30-80%.[3]

The solution is kept at 4°C for at least 2 hours to allow for protein precipitation.

The mixture is then centrifuged (10,000 rpm, 20 min, 4°C) to pellet the precipitated protein.

[11]

Dialysis: The protein pellet is resuspended in a minimal volume of a suitable buffer (e.g.,

0.05 M phosphate buffer, pH 8.0).[3] This solution is then dialyzed extensively against the

same buffer to remove the high concentration of ammonium sulfate.[3]
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Ion-Exchange Chromatography (IEX): The dialyzed, partially purified enzyme solution is

further purified using anion-exchange chromatography.[3][9]

Column: A strong anion-exchange column such as a Mono Q 5/50 GL or a DEAE-cellulose

column is equilibrated with the starting buffer (e.g., phosphate buffer, pH 6.0).[3][9][12]

Loading and Elution: The enzyme sample is loaded onto the column. The bound proteins

are then eluted using a linear gradient of sodium chloride (NaCl) in the same buffer.[3]

Fraction Collection: Fractions (e.g., 0.5 mL) are collected and assayed for protease activity

to identify those containing serrapeptase.[3]

Gel Filtration Chromatography (Optional): For higher purity, active fractions from IEX can be

pooled, concentrated, and subjected to gel filtration (size-exclusion) chromatography using a

resin like Sephadex G-75 or G-100.[9][13] This step separates proteins based on their

molecular size and can remove remaining contaminants.

Table 2: Example Purification Summary of Serrapeptase from S. marcescens AD-W2

Purification
Step

Total
Protein
(mg)

Total
Activity
(Units)

Specific
Activity
(Units/mg)

Yield (%)
Purification
Fold

Crude

Supernatant
91.2 352,800 3,868 100 1.00

Ammonium

Sulfate (30-

80%)

32.5 248,917 7,659 70.5 1.98

Mono Q IEX 8.7 178,280 20,492 50.5 5.28

Data adapted from Chander et al. (2021).[3]

Enzyme Characterization Protocols
Protease Activity Assay (Caseinolytic Method): This is the standard method for quantifying

serrapeptase activity.[14]
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Principle: The assay measures the amount of tyrosine released from casein upon

hydrolysis by serrapeptase.

Procedure:

1. Prepare a casein substrate solution (e.g., 0.75% w/v) in a suitable buffer (e.g., Tris

buffer, pH 8.5-9.0).

2. Mix a defined volume of the enzyme sample (e.g., 0.5 mL) with the casein solution (e.g.,

2.5 mL).

3. Incubate the reaction mixture at the optimal temperature (e.g., 37°C or 40°C) for a

specific time (e.g., 30 minutes).

4. Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the

unhydrolyzed casein.

5. Filter or centrifuge the mixture to remove the precipitate.

6. Measure the absorbance of the clear supernatant at 275 nm or quantify the tyrosine

content using the Lowry method at 750 nm.[14]

Unit Definition: One unit of serrapeptase activity is often defined as the amount of

enzyme required to liberate 1 µmol of tyrosine per minute under standard assay

conditions.

Protein Concentration Determination: The total protein concentration at each purification step

is typically measured using the Bradford method, with Bovine Serum Albumin (BSA) used as

a standard.[10]

Molecular Weight Determination (SDS-PAGE): The molecular weight and purity of the

enzyme are determined by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis.

The purified enzyme sample is run on a polyacrylamide gel alongside a standard protein

molecular weight marker. The molecular weight is estimated by comparing the migration

distance of the enzyme band to that of the standards.[3][8][10]

Mechanism of Action and Therapeutic Relevance
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Serrapeptase exerts its therapeutic effects primarily through its proteolytic and fibrinolytic

activities. In inflammatory states, it is believed to hydrolyze inflammatory mediators such as

bradykinin, histamine, and serotonin, thereby reducing pain and swelling.[8] It also helps in

clearing away dead or damaged tissue and fibrinous exudates without harming living tissue,

which facilitates tissue repair and reduces fluid accumulation at the site of inflammation.[5][7]

Simplified Anti-Inflammatory Action of Serrapeptase

Tissue Injury / Inflammation

Release of Inflammatory Mediators
(Bradykinin, Histamine, Fibrin)

Pain, Swelling (Edema),
Blood Clots Hydrolysis of Mediators

Serrapeptase
(Systemic Action)

 Catalyzes 

Resolution of Symptoms:
- Reduced Pain

- Reduced Swelling
- Fibrinolysis (Clot Dissolution)

Click to download full resolution via product page

Fig 2: Postulated mechanism of serrapeptase in reducing inflammation.

Conclusion
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Serrapeptase, a proteolytic enzyme from Serratia marcescens, stands out for its significant

therapeutic value, primarily as an anti-inflammatory agent. The discovery of this enzyme in the

silkworm gut paved the way for its microbial production through controlled fermentation. The

isolation and purification protocols, centered around ammonium sulfate precipitation and ion-

exchange chromatography, are well-established and allow for the generation of a highly pure

and active enzyme. The detailed methodologies and characterization data presented in this

guide provide a comprehensive technical foundation for researchers and professionals in drug

development and enzyme technology, facilitating further exploration and application of this

remarkable biocatalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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